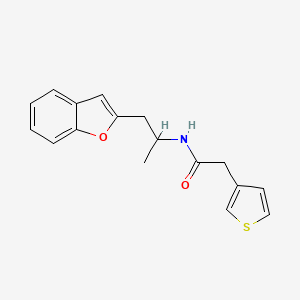

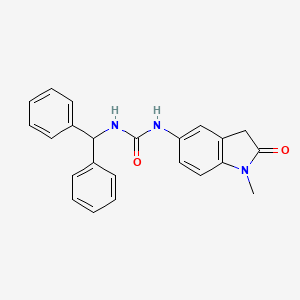

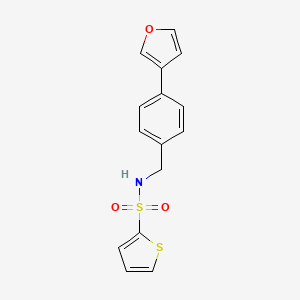

N-(1-(benzofuran-2-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1-(benzofuran-2-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide” is a complex organic compound that contains a benzofuran moiety, a thiophene moiety, and an acetamide moiety. Benzofuran is a heterocyclic compound, also known as coumarone, consisting of fused benzene and furan rings . Thiophene is a heterocyclic compound with a 5-membered ring containing four carbon atoms and a sulfur atom . Acetamide (ethanamide) is an organic compound with the formula CH3CONH2. It is the simplest amide derived from acetic acid .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzofuran and thiophenyl groups attached to the acetamide group. The exact structure would depend on the positions of these attachments. Techniques like NMR spectroscopy, IR spectroscopy, and X-ray crystallography are typically used to determine the structure of such compounds .Applications De Recherche Scientifique

Pharmacological Characterization of Related Compounds

Compounds with structures similar to N-(1-(benzofuran-2-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide have been studied for their affinity and selectivity towards specific receptors, showcasing potential therapeutic applications. For instance, a novel κ-opioid receptor (KOR) antagonist, PF-04455242, demonstrated high affinity for human, rat, and mouse KORs, indicating potential for treating depression and addiction disorders due to its antidepressant-like efficacy and ability to attenuate the behavioral effects of stress S. Grimwood et al., 2011.

Anti-inflammatory and Antitumor Activities

Research has also been conducted on compounds bearing the benzofuran and thiophene moieties for their anti-inflammatory and antitumor activities. A study by K. Sunder and Jayapal Maleraju (2013) synthesized derivatives showing significant anti-inflammatory activity, indicating the therapeutic potential of structurally related compounds in inflammation-related disorders K. Sunder & Jayapal Maleraju, 2013. Similarly, L. Yurttaş et al. (2015) investigated new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives for antitumor activity, finding considerable anticancer activity against some cancer cell lines, highlighting the compound's potential in cancer therapy L. Yurttaş et al., 2015.

Anticonvulsant Agent Potential

A series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives were synthesized and tested for anticonvulsant activity. This research demonstrated the compounds' ability to prevent seizure spread at low doses, comparable to phenytoin, suggesting their potential as anticonvulsant agents A. Shakya et al., 2016.

Analgesic Activities

Further studies have explored the analgesic activities of acetamide derivatives, revealing significant decrease in acetic acid-induced writhing responses and increase in hot-plate and tail-clip latencies in animal models. These findings suggest the analgesic potential of these compounds without adverse effects on motor coordination Z. Kaplancıklı et al., 2012.

Antibacterial and Antimicrobial Activities

Research on the antimicrobial activity of thiazole-containing compounds has also been reported. N-Rezki (2016) synthesized 1,2,3-triazoles tethering the bioactive benzothiazole nucleus, which showed promising antimicrobial activities against various bacterial and fungal strains, indicating the potential for developing new antimicrobial agents N. Rezki, 2016.

Propriétés

IUPAC Name |

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-thiophen-3-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2S/c1-12(18-17(19)9-13-6-7-21-11-13)8-15-10-14-4-2-3-5-16(14)20-15/h2-7,10-12H,8-9H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMUEMFRJMKKGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NC(=O)CC3=CSC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

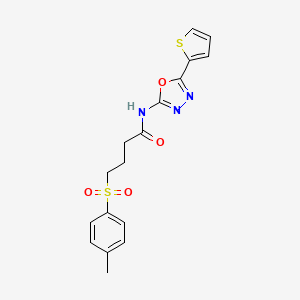

![(Z)-2-(2,5-dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2359104.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2359110.png)

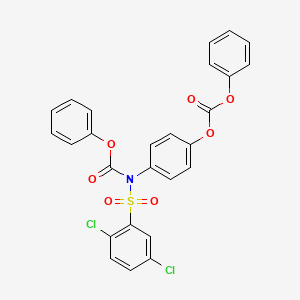

![1-(4-chlorophenyl)-4-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)piperazine](/img/structure/B2359118.png)

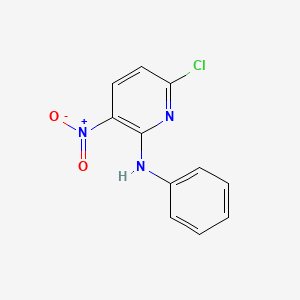

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2359121.png)